(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine

Chiral Building Blocks Stereoselective Synthesis Enantiomeric Purity

Select this (S)-enantiomer spirocyclic amine to ensure precise 3D orientation of the primary amine, critical for target selectivity and potency. Unlike generic or achiral spirocycles, this oxa-azaspiro[3.4]octane core with defined (S)-stereochemistry and specific oxygen placement is essential for reproducible SAR, metabolic stability, and sigma receptor ligand development. Avoid project failure—insist on the exact chiral building block.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B12988961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1C(C2(CNC2)CO1)N
InChIInChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2/t5-/m1/s1
InChIKeyPUDZVZCTDCFNQU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine: A Chiral Spirocyclic Amine Building Block for Drug Discovery


(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine (CAS: 2306252-30-0) is a chiral, spirocyclic amine building block characterized by a 2-azaspiro[3.4]octane core incorporating an oxygen atom in one ring and an amine group . It is a member of the broader oxa-azaspiro[3.4]octane class, which has been specifically designed and synthesized to serve as novel, multifunctional, and structurally diverse modules for drug discovery [1]. This compound is typically available as the (S)-enantiomer, providing a defined three-dimensional orientation that is critical for precise interactions with biological targets .

Procurement Risk: Why Generic Spirocyclic Amines Cannot Replace (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine


Substituting (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine with a generic, achiral, or differently functionalized spirocyclic amine introduces significant risk of project failure. The specific (S)-stereochemistry is not a trivial attribute; it defines the three-dimensional vector of the primary amine, which is critical for achieving target selectivity and potency . Similarly, the precise placement of the oxygen atom within the spirocyclic framework influences the molecule's physicochemical properties, such as pKa and solubility, which in turn affect pharmacokinetic behavior [1]. A close analog lacking the defined stereocenter or with a different heteroatom arrangement (e.g., a thia-azaspiro or a simple azaspiro) will likely exhibit a different binding profile, altered metabolic stability, and thus, unpredictable in vivo performance [2].

Quantitative Differentiation of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine Against Key Comparators


Defined (S)-Stereochemistry vs. Achiral or Racemic Analogs

The (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine possesses a defined stereocenter at the 8-position, which is absent in the achiral 6-Oxa-2-azaspiro[3.4]octane core . This chiral center provides a unique three-dimensional vector for the amine, enabling precise orientation in a target binding pocket, a feature not possible with its achiral or racemic counterparts [1]. The (S)-configuration is a specific outcome of enantioselective synthetic approaches developed for this compound class [1].

Chiral Building Blocks Stereoselective Synthesis Enantiomeric Purity

Primary Amine Functional Handle vs. Alcohol Analogs

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine (MW: 128.17) features a primary amine, a highly versatile synthetic handle for amide bond formation, reductive amination, and other key reactions . In contrast, a close analog, 6-Oxa-2-azaspiro[3.4]octan-8-ol (CAS 757239-64-8, MW: 129.16), contains an alcohol group, which offers a different set of reactivity and necessitates alternative coupling strategies [1].

Functional Group Diversity Medicinal Chemistry Building Block Utility

Structural Novelty and Drug Discovery Relevance vs. Common Piperidine/Pyrrolidine Amines

The oxa-azaspiro[3.4]octane core of the target compound represents a novel and underexplored region of chemical space compared to the saturated N-heterocycles (e.g., piperidine, pyrrolidine) commonly found in drug molecules [1]. This scaffold was specifically designed as a 'multifunctional module' to impart unique three-dimensional profiles and physicochemical properties to drug candidates [1]. The high fraction of sp3-hybridized carbons (Fsp3) in spirocycles like this one is correlated with improved clinical success rates [2].

Spirocyclic Scaffolds Drug Discovery Chemical Space

Primary Application Scenarios for (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine in Scientific Research


Synthesis of Chiral Drug Candidates Requiring Precise Amine Vector Control

Medicinal chemists can utilize (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine as a key chiral building block to construct lead compounds where the three-dimensional orientation of a basic amine is critical for target engagement [1]. The defined (S)-stereochemistry allows for the systematic exploration of structure-activity relationships (SAR) around the spirocyclic core, enabling the optimization of potency and selectivity [1].

Development of Sigma-1 Receptor Ligands for Pain and CNS Disorders

This compound belongs to the oxa-azaspiro class, which has demonstrated pharmacological activity towards sigma receptors, particularly the sigma-1 (σ1) subtype [2]. It can be employed as a starting material or key intermediate in the synthesis of novel sigma receptor ligands for the potential treatment of pain, psychosis, and movement disorders [2]. Patents in this area specify that such compounds preferably have a binding affinity (Ki) of <1000 nM, and more preferably <100 nM, for the σ1 receptor [2].

Construction of Fragment-Based Libraries for Exploring New Chemical Space

As a compact, multifunctional module, (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine is an ideal component for the assembly of fragment-based screening libraries . Its inherent three-dimensionality and novel scaffold offer researchers new avenues to explore uncharted chemical space, potentially leading to the identification of novel hits against challenging biological targets .

Synthesis of PI3Kδ Inhibitors for Oncology and Immunology

Oxa-azaspiro derivatives, including those containing the 6-oxa-2-azaspiro[3.4]octane core, have been disclosed as PI3Kδ inhibitors [3]. (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine can serve as a valuable precursor for synthesizing such inhibitors, which are of significant interest for the treatment of hematological malignancies and inflammatory diseases [3].

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